molecular formula C21H34SSn B2631964 2-Methyl-3-(tributylstannyl) benzothiophene CAS No. 174908-69-1

2-Methyl-3-(tributylstannyl) benzothiophene

Cat. No. B2631964
CAS RN: 174908-69-1
M. Wt: 437.27
InChI Key: UDOMRIFZERXHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(tributylstannyl) benzothiophene is a chemical compound with the molecular formula C21H34SSn. It is a derivative of benzothiophene, which is an aromatic organic compound .


Synthesis Analysis

The synthesis of benzothiophene derivatives, such as 2-Methyl-3-(tributylstannyl) benzothiophene, often involves condensation reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(tributylstannyl) benzothiophene is based on the benzothiophene core, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The “2-Methyl” and “3-(tributylstannyl)” parts of the name indicate the positions of the methyl and tributylstannyl groups on the benzothiophene ring.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Reversibility in Radical Reactions : The reversibility of free-radical reactions involving aryltellurides with tributylstannyl radical highlights the potential for manipulating organic molecules in synthetic chemistry, providing insights into the development of new reaction pathways and mechanisms (Schiesser & Skidmore, 1996).
  • Facile Route to Benzothiophenes : A general method for synthesizing 3-((trifluoromethyl)thio)benzofurans and benzothiophenes demonstrates the compound's role in constructing complex heterocyclic structures, contributing to the development of pharmaceuticals and agrochemicals (Sheng, Fan, & Wu, 2014).
  • Photochromic Fluorescence Switching : The synthesis of a novel photochromic fluorescence switching diarylethene incorporating a benzothiophene aryl unit shows its application in optical recording storage, indicating potential uses in data storage and photonics (Wang, Liu, & Liu, 2012).

Materials Science

  • Optical and Electronic Applications : Research into poly(2-methyl-thieno[3,2-b]benzothiophene) and its derivatives explores their use in electronic devices, such as organic field-effect transistors, highlighting the compound's relevance in materials science and electronics (Lô, Adenier, Maurel, Aaron, Kozmik, & Svoboda, 2008).

Environmental Science

  • Aerobic Microbial Cometabolism : Studies on the aerobic biotransformation of benzothiophene and its derivatives by microbial cultures reveal insights into environmental degradation processes, suggesting applications in bioremediation and pollution control (Fedorak & Grbìc-Galìc, 1991).

properties

IUPAC Name

tributyl-(2-methyl-1-benzothiophen-3-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7S.3C4H9.Sn/c1-7-6-8-4-2-3-5-9(8)10-7;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOMRIFZERXHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(SC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34SSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(tributylstannyl) benzothiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.